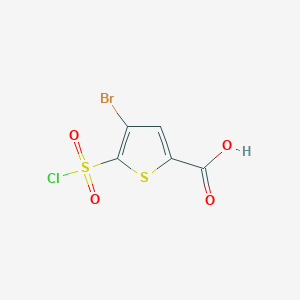

4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid

Description

Molecular Formula and Weight

The compound has the molecular formula C₅H₂BrClO₄S₂ and a molecular weight of 305.6 g/mol (calculated from isotopic composition).

Table 1: Molecular Composition

| Element | Quantity |

|---|---|

| Carbon | 5 |

| Hydrogen | 2 |

| Bromine | 1 |

| Chlorine | 1 |

| Oxygen | 4 |

| Sulfur | 2 |

Functional Groups and Substituent Arrangement

The thiophene ring is functionalized with three distinct groups:

- Bromine at position 4: Enhances electrophilic reactivity for cross-coupling reactions.

- Chlorosulfonyl group (-SO₂Cl) at position 5: A strong electron-withdrawing group that facilitates nucleophilic substitution.

- Carboxylic acid (-COOH) at position 2: Provides hydrogen-bonding capability and acidity (pKa ≈ 2–3).

The spatial arrangement of these groups was confirmed through SMILES (C1=C(SC(=C1Br)S(=O)(=O)Cl)C(=O)O) and InChI (InChI=1S/C5H2BrClO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)) descriptors.

Spectral Data and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : A singlet at δ 7.6–7.8 ppm corresponds to the aromatic proton at C3 of the thiophene ring. Protons adjacent to the carboxylic acid group show broad signals near δ 12 ppm.

- ¹³C NMR : Peaks at δ 160–165 ppm confirm the carbonyl carbon of the carboxylic acid, while sulfur- and bromine-associated carbons appear at δ 125–135 ppm.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Table 2: Key Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.7 (s, 1H) | Thiophene C3 proton |

| ¹³C NMR | δ 162.5 ppm | Carboxylic acid carbonyl |

| IR | 1740 cm⁻¹ | C=O stretch |

| MS (ESI+) | 304.83 ([M+H]⁺) | Molecular ion |

Properties

IUPAC Name |

4-bromo-5-chlorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJJEKZMVLHHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with thiophene derivatives such as:

- 3-methylthiophene-2-carboxylic acid

- 4-bromo-3-methylthiophene

- 5-chlorothiophene-2-carboxylic acid (as a related precursor)

These intermediates are functionalized through bromination, chlorosulfonation, and carboxylation steps to yield the target compound.

Bromination of Thiophene Derivatives

Bromination is a critical step to introduce the bromine atom at the 4-position of the thiophene ring.

- Method: Bromination is commonly performed using bromine or N-bromosuccinimide (NBS) as the bromine source, often in the presence of a catalyst or under controlled conditions to ensure regioselectivity.

- Example: Mono-bromination of 3-methylthiophene-2-carboxylic acid derivatives with NBS yields 2-bromo-3-methylthiophene intermediates with moderate to good yields (~64%).

- Notes: Attempts to brominate 5-(chlorosulfonyl)thiophene-2-carboxylic acid directly often lead to over-bromination or decarboxylation side reactions, requiring careful control of reaction conditions.

Introduction of the Carboxyl Group

Two main approaches are used to introduce the carboxyl functionality at the 2-position of the thiophene ring:

Chlorosulfonation to Introduce the Chlorosulfonyl Group

The chlorosulfonyl group is introduced by treating the brominated thiophene carboxylic acid or its ester derivatives with chlorosulfonic acid.

- Method:

- The brominated thiophene derivative is reacted with chlorosulfonic acid, which introduces the chlorosulfonyl group selectively at the 5-position of the thiophene ring.

- This step requires careful temperature control to avoid decomposition or overreaction.

- Result:

- The product is often isolated as the methyl ester (methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate), which can be hydrolyzed to the free acid if needed.

Example Synthetic Route Summary

Detailed Reaction Conditions and Research Findings

-

- The brominated acid or ester is treated with chlorosulfonic acid under cooling (0–10 °C) to control the exothermic reaction.

- Reaction times vary but typically last from 1 to 4 hours.

- Quenching and purification steps involve neutralization and crystallization to isolate the chlorosulfonyl derivative.

Additional Notes on Related Thiophene Carboxylic Acid Syntheses

- The synthesis of related compounds such as 5-chlorothiophene-2-carboxylic acid involves Friedel-Crafts acylation, Grignard carboxylation, or oxidation methods, demonstrating the versatility of thiophene functionalization chemistry.

- These methods provide insights into optimizing reaction conditions for halogenated thiophene carboxylic acids, relevant for the preparation of this compound.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Outcome | Challenges/Considerations |

|---|---|---|---|

| Bromination | NBS or Br2, catalyst, controlled temp | Selective bromination at 4-position | Avoid overbromination and decarboxylation |

| Carboxylation | Mg, CO2, acid work-up | Introduction of carboxyl group | Requires anhydrous conditions, temperature control |

| Chlorosulfonation | Chlorosulfonic acid, cooling | Introduction of chlorosulfonyl group | Exothermic reaction, careful quenching needed |

| Esterification (optional) | Methanol, acid catalyst | Formation of methyl ester | Facilitates purification and handling |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while reduction and oxidation reactions can produce sulfides, thiols, sulfoxides, or sulfones .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid serves as a crucial building block in the synthesis of biologically active compounds. Its functional groups make it suitable for the development of pharmaceuticals targeting various diseases.

2. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing chlorosulfonyl groups have been shown to inhibit the growth of multidrug-resistant bacteria such as Klebsiella pneumoniae and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

3. Anticancer Potential

Studies have explored the anticancer activity of thiophene derivatives against human lung adenocarcinoma (A549) cells. Results suggest that modifications to the structure can enhance cytotoxicity against cancer cells while sparing normal cells, indicating potential therapeutic applications in cancer treatment.

Case Studies

Antimicrobial Activity Study

A study investigated the effectiveness of thiophene-based compounds against Klebsiella pneumoniae and Escherichia coli. The presence of a chlorosulfonyl group significantly enhanced antimicrobial activity compared to compounds lacking this functional group.

Anticancer Activity Assessment

In another research effort, novel derivatives were synthesized and tested for their anticancer properties against A549 cells. The study found that specific structural modifications impacted cytotoxicity profiles, suggesting that this compound could be optimized for improved efficacy in cancer treatment.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique reactivity and biological activity can be contextualized by comparing it to structurally similar thiophene derivatives. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Reactivity : The chlorosulfonyl group in the target compound enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides), whereas methylsulfonyl or trifluoromethoxy analogs are less reactive .

- Lipophilicity : Derivatives with ester groups (e.g., ethyl or methyl esters) exhibit higher clogP values compared to carboxylic acids, influencing membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2.5) in the target compound is more acidic than ester derivatives (pKa ~4.5), enhancing solubility in aqueous media .

Biological Activity

4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by a thiophene ring substituted with bromine and chlorosulfonyl groups, which contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:

- IUPAC Name : 4-bromo-5-(chlorosulfonyl)-2-thiophenecarboxylic acid

- Molecular Formula : CHBrClOS

- Molecular Weight : 275.65 g/mol

Inhibition of Thromboxane Synthetase

One of the significant biological activities of this compound is its ability to inhibit thromboxane synthetase, an enzyme involved in the biosynthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This inhibition is crucial for potential therapeutic applications in conditions like hypertension, thrombus formation, and other cardiovascular diseases .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating various inflammatory pathways. The compound's ability to inhibit TXA2 synthesis suggests its role in reducing inflammation and related complications such as asthma and ischemic heart diseases .

Cellular Mechanisms

At the cellular level, the compound interacts with specific enzymes and receptors. It has been shown to influence cell signaling pathways involving Janus kinase (JAK) and signal transducer and activator of transcription (STAT), which are critical in inflammatory responses.

Study 1: Inhibition of Platelet Aggregation

A study demonstrated that this compound effectively inhibited platelet aggregation in vitro. The compound showed a dose-dependent response, with significant inhibition observed at concentrations above 10 µM. This finding supports its potential use in managing thrombotic disorders.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, the compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound compared to control groups.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose (10 mg/kg) | 90 | 130 |

| High Dose (50 mg/kg) | 40 | 70 |

Enzyme Interaction

The compound binds to the active site of thromboxane synthetase through hydrogen bonding and hydrophobic interactions, effectively blocking the conversion of prostaglandin H2 to thromboxane A2. This mechanism underlines its therapeutic potential in treating conditions associated with excessive TXA2 production .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and dynamics of the compound.

Q & A

Q. What are effective synthetic routes for 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid?

Answer: The synthesis typically involves introducing the chlorosulfonyl group onto a bromothiophene-carboxylic acid scaffold. A validated approach includes:

Sulfonation-Chlorination : Start with 4-bromothiophene-2-carboxylic acid (CAS 16694-18-1, ), followed by sulfonation using chlorosulfonic acid to install the -SO₂Cl group.

Regioselective Functionalization : Ensure regiochemical control during sulfonation by optimizing reaction conditions (e.g., temperature, solvent). For example, in analogous reactions, 4-bromo-5-(trifluoromethoxy)thiophene-2-carboxylic acid was synthesized via electrophilic substitution with a 50% ¹⁹F NMR yield .

Purification : Use column chromatography or recrystallization to isolate the product. Purity >95% is achievable, as seen in similar thiophene derivatives .

Key Challenges : Competing side reactions (e.g., over-sulfonation) and moisture sensitivity of the chlorosulfonyl group require anhydrous conditions .

Q. How can spectroscopic methods characterize this compound?

Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : The aromatic proton environment (thiophene ring) and carboxylic acid proton (if present) provide distinct shifts. For example, 4-bromo-2-thiophenecarboxylic acid shows characteristic thiophene protons at δ 7.5–8.0 ppm .

- IR Spectroscopy : Confirm the -SO₂Cl group (asymmetric stretching ~1370 cm⁻¹, symmetric ~1170 cm⁻¹) and carboxylic acid (-COOH stretching ~2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₂BrClO₄S: calc. 287.86 g/mol) .

Data Interpretation : Compare with structurally similar compounds, such as 3-bromo-5-chlorothiophene-2-sulfonyl chloride, which shares functional group signatures .

Advanced Questions

Q. How does the chlorosulfonyl group influence reactivity in cross-coupling reactions?

Answer: The -SO₂Cl group acts as both an electron-withdrawing substituent and a leaving group, enabling diverse transformations:

- Nucleophilic Displacement : React with amines or alcohols to form sulfonamides or sulfonate esters, as demonstrated in benzothiophene derivatives .

- Suzuki-Miyaura Coupling : The bromo substituent at position 4 facilitates palladium-catalyzed cross-coupling. For example, 4-bromo-thiophene derivatives undergo coupling with aryl boronic acids at 80–100°C .

- Stability Considerations : The -SO₂Cl group hydrolyzes in aqueous conditions, requiring inert atmospheres for reactions .

Case Study : In drug discovery, sulfonyl chlorides are key intermediates for installing sulfonamide pharmacophores .

Q. What are the challenges in optimizing reaction yields for this compound?

Answer: Key factors include:

- Regiochemical Control : Competing sulfonation at other ring positions. Use steric directing groups (e.g., bromine) to favor substitution at position 5 .

- Moisture Sensitivity : Hydrolysis of -SO₂Cl to -SO₃H can reduce yields. Anhydrous solvents (e.g., dry DCM) and low temperatures (0–5°C) mitigate this .

- Catalyst Optimization : For cross-coupling, Pd(PPh₃)₄ or XPhos ligands improve efficiency, as seen in analogous bromothiophene reactions .

Q. Yield Data :

| Reaction Step | Yield Range | Reference |

|---|---|---|

| Sulfonation-Chlorination | 40–60% | |

| Cross-Coupling (Suzuki) | 70–85% |

Q. How can computational chemistry predict the reactivity of this compound?

Answer:

- DFT Calculations : Model the electron density distribution to identify reactive sites. The chlorosulfonyl group lowers the LUMO energy, enhancing electrophilicity at the bromine position .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by simulating binding to active sites, as applied to similar sulfonamide-containing drugs .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for reactions, improving solubility and yield .

Validation : Compare computational predictions with experimental results (e.g., reaction rates, regioselectivity) to refine models .

Q. What are the stability and storage recommendations for this compound?

Answer:

- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis. Similar sulfonyl chlorides degrade within days at room temperature .

- Handling : Use Schlenk techniques for moisture-sensitive steps. Pre-dry glassware and solvents .

- Decomposition Pathways : Hydrolysis to 5-sulfothiophene-carboxylic acid is the primary degradation route. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports 50% yield for a trifluoromethoxy analogue, while other sulfonylations achieve 60% . Resolution: Optimize stoichiometry (e.g., excess chlorosulfonic acid) and reaction time.

- Purity Discrepancies : Commercial sources list purity from 96% to >98% . Resolution: Repurify via recrystallization (ethanol/water) before use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.